molecular formula C24H19Cl2N3O3S B12572423 N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B12572423
M. Wt: 500.4 g/mol
InChI Key: HXKRTZJHMAYUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzamide derivatives featuring a carbamothioyl group and heterocyclic substituents. Its structure includes:

  • 2-(4-Chloro-2-methylphenoxy)acetamide moiety: The phenoxy group contributes to steric bulk and influences solubility, while chloro and methyl substituents modulate electronic properties .

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to chloro and benzoxazole motifs .

Properties

Molecular Formula

C24H19Cl2N3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C24H19Cl2N3O3S/c1-13-3-7-19-21(9-13)32-23(28-19)17-11-16(5-6-18(17)26)27-24(33)29-22(30)12-31-20-8-4-15(25)10-14(20)2/h3-11H,12H2,1-2H3,(H2,27,29,30,33)

InChI Key

HXKRTZJHMAYUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1 compares key properties of the target compound with analogs from and .

Compound Name Yield (%) Melting Point (°C) Key Substituents Reference
N-{[4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide N/A N/A Benzoxazole, 2× Cl, methylphenoxy
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 60 216–218 2-Chlorobenzamide, imidazolidinone
N-{[4-Chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide N/A N/A Trifluoromethyl, 3-methylbenzamide
2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide N/A N/A Benzothiazole, 4-chlorophenoxy

Key Observations :

  • Derivatives with electron-withdrawing groups (e.g., nitro in , compound 3) exhibit lower yields (50%) compared to thiophene-containing analogs (82%) .

Structural and Functional Group Variations

Heterocyclic Core Modifications
  • Benzoxazole vs. Benzothiazole : The target compound’s benzoxazole (oxygen) versus benzothiazole (sulfur) in impacts electronic density and hydrogen-bond acceptor strength. Benzothiazoles often exhibit higher polarizability due to sulfur’s larger atomic radius .
  • Imidazolidinone vs. Trifluoromethyl: Imidazolidinone derivatives () introduce hydrogen-bond donor sites, while trifluoromethyl groups () enhance lipophilicity and metabolic stability .
Phenoxy and Acetamide Linkers
  • The 2-(4-chloro-2-methylphenoxy)acetamide group in the target compound provides steric hindrance compared to simpler phenoxy or benzamide substituents (e.g., , compound 1). This may reduce rotational freedom and improve binding specificity .

Biological Activity

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide, a compound with the CAS number 353500-43-3, is a member of a class of chemical compounds that exhibit significant biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C23H18Cl2N2O3
  • Molecular Weight : 441.30662 g/mol
  • Structure : The compound features a benzoxazole moiety, which is known for its biological activity, along with carbamothioyl and phenoxy groups that contribute to its pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies. Below are the key findings regarding its activities:

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against multiple cancer cell lines. A notable study conducted by the National Cancer Institute (NCI) assessed the compound's effect on approximately 60 different cancer cell lines. The results indicated a mean growth inhibition percentage of 104.68%, suggesting that while the compound did not exhibit strong anticancer properties, it may have potential for further development in cancer therapeutics.

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit antibacterial and antifungal activities against various pathogens. For instance, thiocarbohydrazide derivatives were found to possess significant antibacterial activity against Mycobacterium tuberculosis, although specific data on this compound's efficacy against such pathogens remains limited.

Enzyme Inhibition

Research has indicated that compounds with similar structures can inhibit metabolic enzymes such as acetylcholinesterase (AChE). This suggests potential applications in treating neurological disorders and other conditions where enzyme modulation is beneficial.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of compounds structurally related to this compound:

  • Antitumor Screening : A comprehensive screening protocol was employed to evaluate the anticancer activity of similar compounds. The results indicated varying levels of activity across different cancer types, highlighting the need for structure-activity relationship studies to optimize efficacy.
  • Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited promising antibacterial effects comparable to standard antibiotics like chloramphenicol, suggesting a potential role in developing new antimicrobial agents.
  • Neuropharmacological Potential : Given its structural motifs, there is an implication for neuropharmacological applications, particularly in conditions like Alzheimer's disease where AChE inhibition is beneficial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.